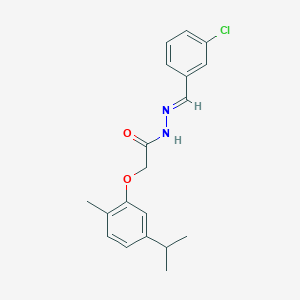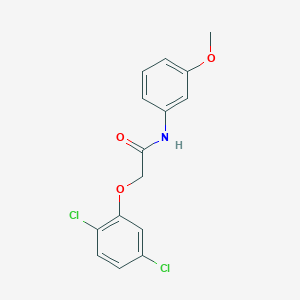
N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide is a compound studied for its structural properties and potential applications in various fields.
Synthesis Analysis
- The synthesis of related acetohydrazides involves reactions such as refluxing with certain compounds, and they are characterized by various analytical techniques (Padmavathy & Devi, 2013).
Molecular Structure Analysis
- Studies involving X-ray diffraction, NMR spectroscopy, and computational methods are common in analyzing the molecular structure of similar compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
- The chemical behavior of such compounds involves reactions with aromatic aldehydes, evident in the synthesis of various derivatives (Fuloria et al., 2009).
Physical Properties Analysis
- The physical properties like crystal structure, hydrogen bonding, and conformation are essential aspects of these compounds (Quoc et al., 2019).
Chemical Properties Analysis
- Chemical properties such as reactivity, stability, and interactions with other molecules are critical aspects. For example, hydrogen bonds and weak π···π interactions play a significant role in stabilizing the crystal structures of these compounds (Zhou & Ma, 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
N'-(3-chlorobenzylidene)-2-(5-isopropyl-2-methylphenoxy)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, Fuloria et al. (2009) synthesized novel imines and thiazolidinones derivatives showing potent antibacterial and antifungal effects (Fuloria et al., 2009).
Nonlinear Optical Properties
These compounds have also been explored for their nonlinear optical properties. A study by Naseema et al. (2010) investigated the nonlinear optical parameters of hydrazones, revealing their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Anticancer Potential
Another significant application is in the field of cancer research. Şenkardeş et al. (2021) synthesized aryloxyacetic acid hydrazide derivatives and evaluated their anticancer activities, finding some compounds with high potency against human cancer cell lines (Şenkardeş et al., 2021).
Analgesic and Anti-inflammatory Activities
Research also indicates their use in pain management and inflammation reduction. Dewangan et al. (2015) demonstrated that cyclization of acetohydrazide produces oxadiazole derivatives with potent analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Chemotherapeutic Applications
Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating them for antimicrobial and antiproliferative activities against human tumor cell lines. Their findings suggest these compounds as promising candidates for chemotherapeutic agents (Kaya et al., 2017).
Antileishmanial Activity
Compounds like this compound have also been studied for their potential in treating leishmaniasis. Ahsan et al. (2016) synthesized new analogues and evaluated their in vitro antileishmanial activity, finding promising results against Leishmania donovani (Ahsan et al., 2016).
Structural and Theoretical Studies
The structural properties of these compounds have been investigated as well, with studies like Padmavathy and Devi (2013) using spectro-analytical and computational studies to investigate N'-(3-chlorobenzylidene)acetohydrazide derivatives (Padmavathy & Devi, 2013).
Eigenschaften
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)16-8-7-14(3)18(10-16)24-12-19(23)22-21-11-15-5-4-6-17(20)9-15/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLZUZTZAGKPZ-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![(1S*,5R*)-6-benzyl-3-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5549269.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)